4-(1H-imidazol-1-yl)-N-propylpicolinamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . Imidazole is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
Imidazole ring is a planar five-membered ring, which includes two nitrogen atoms. The presence of nitrogen in the ring introduces polarity and makes it a versatile moiety in chemical reactions .Chemical Reactions Analysis
Imidazole derivatives are known to participate in a variety of chemical reactions, thanks to the presence of the nitrogen atoms in the ring. They can act as both nucleophiles and electrophiles, depending on the reaction conditions .Physical and Chemical Properties Analysis
Imidazole compounds are generally soluble in water and other polar solvents due to the presence of nitrogen atoms and the polarity they introduce . The specific physical and chemical properties of “4-(1H-imidazol-1-yl)-N-propylpicolinamide” are not available in the literature I have access to.Scientific Research Applications
Synthesis and Biological Activity
Imidazole derivatives are pivotal in the development of new therapeutic agents due to their prominent role in the synthesis of biologically active molecules. For instance, the synthesis of 4-(4-aminophenoxy)-N-propylpicolinamide, a compound closely related to the one , has been highlighted for its significance in generating novel 3-phenyl-1H-pyrazole derivatives. These compounds have shown potential in cancer treatment, demonstrating the critical role of imidazole derivatives in medicinal chemistry. The study optimized the synthetic method for these derivatives, emphasizing their importance in the development of antitumor therapies (Xiong et al., 2018).
Catalysis and Chemical Transformations
Imidazole compounds, including derivatives like 4,7-Dimethoxy-1,10-phenanthroline, serve as efficient ligands in catalytic processes, such as the copper-catalyzed N-arylation of imidazoles. These reactions are fundamental in organic synthesis, allowing for the creation of complex molecules with potential biological activities. The versatility of imidazole derivatives in catalysis underscores their utility in facilitating chemical transformations that are crucial in pharmaceutical development (Altman & Buchwald, 2006).
Sensing and Detection
Imidazole derivatives also find applications in the development of fluorescent probes for detecting ions and molecules. For example, the design and synthesis of novel ESIPT-based fluorescent probes incorporating imidazole frameworks have demonstrated high selectivity and sensitivity towards Cu2+, showcasing their potential in bioimaging and environmental monitoring. Such applications highlight the adaptability of imidazole derivatives in creating sensitive detection systems for various analytes (Huang et al., 2015).
Drug Design and Development
The structural uniqueness of the imidazole ring makes it a valuable scaffold in drug design, offering a broad range of biological activities. Imidazole-based compounds are extensively studied for their therapeutic potential, including anticancer, antifungal, antibacterial, and anti-inflammatory effects. Their ability to interact with enzymes and receptors through various weak interactions allows for the development of highly potent medicinal agents with diverse therapeutic applications (Zhang et al., 2014).
Mechanism of Action
Target of Action
For instance, some imidazole derivatives show antibacterial activity against organisms like Escherichia coli, Bacillus subtilis, and Staphylococcus aureus .
Mode of Action
For example, some imidazole derivatives bind to the heme center of enzymes, inhibiting their function .
Biochemical Pathways
Imidazole-containing compounds are known to influence a broad range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could influence the bioavailability of 4-(1H-imidazol-1-yl)-N-propylpicolinamide.
Result of Action
Imidazole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in water and other polar solvents suggests that it might be more effective in aqueous environments.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Imidazole compounds are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the imidazole compound and the biomolecules it interacts with .
Cellular Effects
Imidazole compounds have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazole compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects on cellular function of imidazole compounds can be studied in in vitro or in vivo studies .
Dosage Effects in Animal Models
Studies on imidazole compounds can reveal threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Imidazole compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Imidazole compounds can interact with transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Imidazole compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
4-imidazol-1-yl-N-propylpyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-4-15-12(17)11-8-10(3-5-14-11)16-7-6-13-9-16/h3,5-9H,2,4H2,1H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXDJOPVXONSTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NC=CC(=C1)N2C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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